



# Synthesis of N-Substituted Aziridines: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,2-Dimethyl-3-phenylaziridine

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This document provides detailed application notes and protocols for the synthesis of N-substituted aziridines, a critical class of three-membered nitrogen-containing heterocycles. Due to their inherent ring strain, aziridines are versatile synthetic intermediates for the preparation of a wide array of complex nitrogenous compounds, including many with significant biological activity.[1][2][3][4] This guide focuses on established and modern synthetic strategies, presenting quantitative data in structured tables and detailed experimental methodologies.

### I. Overview of Synthetic Strategies

The primary approaches for constructing the N-substituted aziridine ring can be broadly categorized into three main strategies:

- Nitrene Addition to Olefins: This method involves the formal addition of a nitrene equivalent to an alkene double bond.[1][5]
- Carbene Addition to Imines: This strategy entails the reaction of a carbene or carbenoid with an imine to form the aziridine ring.[1][2]
- Intramolecular Cyclization: These methods rely on the ring closure of a suitably functionalized open-chain precursor, typically a β-amino alcohol or a related derivative.[1][6]



Recent advancements have also introduced powerful catalytic, enantioselective, and electrochemical methods that offer improved efficiency, selectivity, and milder reaction conditions.[1][5][7]

## **II. Intramolecular Cyclization Methods**

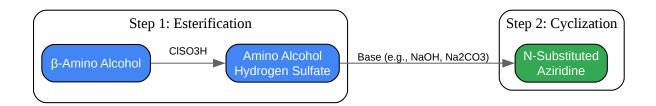
Intramolecular cyclization represents a classical and robust approach to aziridine synthesis.

#### A. The Wenker Synthesis and Its Modifications

The Wenker synthesis is a foundational method for preparing aziridines from  $\beta$ -amino alcohols. The process involves the esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by base-induced intramolecular cyclization.[3][8][9]

The traditional Wenker synthesis often required harsh conditions, such as high temperatures, which could lead to side reactions.[8][9] Modern modifications have been developed to overcome these limitations by using milder reagents and reaction conditions, thereby expanding the substrate scope.[8][10][11] An improved, mild variation of the Wenker synthesis utilizes chlorosulfonic acid for the esterification step and a non-nucleophilic base like sodium carbonate for the cyclization, which is particularly suitable for unstable amino alcohols.[8][10]

General Workflow of the Modified Wenker Synthesis:



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Caption: General workflow of the modified Wenker Aziridine Synthesis.

Experimental Protocol: Improved and Mild Wenker Synthesis of 2-phenylaziridine[8][10]



- Esterification: To a solution of 2-amino-2-phenylethanol (10 mmol) in an appropriate solvent, add chlorosulfonic acid (1.1 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Cyclization: Add a solution of sodium carbonate (2.5 eq.) in water to the reaction mixture. Heat the mixture at a suitable temperature (e.g., 50-80 °C) until the cyclization is complete.
- Work-up and Purification: After cooling to room temperature, extract the product with a
  suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous
  sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by
  column chromatography on silica gel.

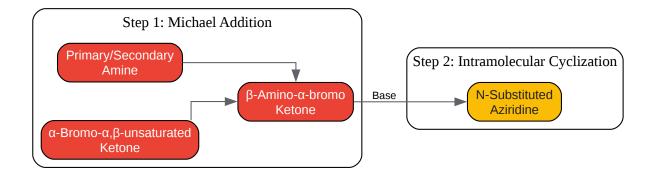
Entry	Amino Alcohol Substrate	Base	Yield (%)	Reference
1	2-Amino-2- phenylethanol	NaOH	85	[10]
2	2-Amino-1- phenylethanol	Na2CO3	78	[8]
3	1-Amino-2- propanol	NaOH	72	[10]

#### **B.** The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is another effective method for the synthesis of N-substituted aziridines, particularly from  $\alpha,\beta$ -dihaloketones or  $\alpha,\beta$ -unsaturated ketones. The reaction typically involves the addition of an amine to an  $\alpha$ -bromo- $\alpha,\beta$ -unsaturated carbonyl compound, followed by intramolecular cyclization.[12][13] This method has been successfully applied to the synthesis of ferrocenyl-substituted aziridines and N-sugar substituted chiral aziridines.[12][14] [15]

General Workflow of the Gabriel-Cromwell Reaction:





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Caption: General workflow of the Gabriel-Cromwell Reaction.

Experimental Protocol: Synthesis of a Ferrocenyl-Substituted Aziridine[12]

- Bromination: To a solution of acryloylferrocene (1 mmol) in a suitable solvent, add bromine (1.1 eq.) at a low temperature (e.g., 0 °C). Stir until the reaction is complete to yield the dibromo compound.
- Aziridination: To a solution of the dibromo compound in a suitable solvent, add the desired amine (e.g., benzylamine, 1.2 eq.) and a base (e.g., triethylamine, 1.5 eq.). Stir the reaction mixture at room temperature until the formation of the aziridine is complete.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Entry	Amine	Yield (%)	Reference
1	Benzylamine	93	[12]
2	Diisopropylamine	>90	[12]
3	Furfurylamine	>90	[12]

# **III. Intermolecular Addition Methods**



These methods construct the aziridine ring by forming two new bonds in a single transformation.

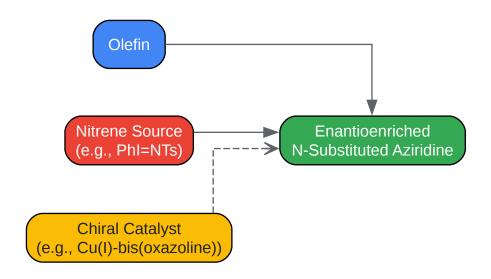
#### A. Nitrene Addition to Alkenes

The addition of a nitrene or a nitrene equivalent to an alkene is a powerful and widely used method for aziridine synthesis.[1] This transformation can be promoted by various catalysts, including those based on copper, rhodium, and iron.[4][5]

Catalytic Enantioselective Aziridination:

Significant progress has been made in the development of catalytic enantioselective aziridination reactions, which allow for the synthesis of chiral aziridines with high enantiomeric excess.[5] Copper complexes with bis(oxazoline) ligands have been shown to be effective catalysts for the enantioselective aziridination of olefins using (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene source.[5]

Experimental Workflow for Catalytic Asymmetric Aziridination:



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Caption: Catalytic asymmetric aziridination of an olefin.

Experimental Protocol: Cu-Catalyzed Enantioselective Aziridination of Cinnamate Esters[5]



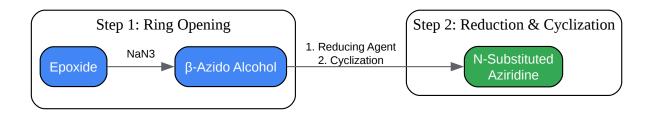
- Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve CuOTf (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%) in a dry solvent (e.g., benzene).
- Reaction Setup: To the catalyst solution, add the cinnamate ester substrate (1.0 eq.) followed by the nitrene precursor, TsN=IPh (1.2 eq.).
- Reaction and Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) for approximately 24 hours, monitoring the progress by TLC.
- Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent. Concentrate the filtrate and purify the residue by column chromatography to afford the enantiomerically enriched aziridine.

Entry	Olefin Substrate	Yield (%)	ee (%)	Reference
1	Methyl Cinnamate	63	94	[5]
2	Ethyl Cinnamate	60	97	[5]
3	trans-β- Methylstyrene	-	70	[5]

## IV. Synthesis from Epoxides

Epoxides are readily available starting materials that can be converted to N-substituted aziridines. A common method involves the ring-opening of an epoxide with an azide, followed by reduction of the resulting  $\beta$ -azido alcohol and subsequent cyclization.[16]

General Workflow for Aziridine Synthesis from Epoxides:





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Caption: General workflow for the synthesis of aziridines from epoxides.

#### V. Conclusion

The synthesis of N-substituted aziridines is a rich and evolving field. The choice of synthetic method depends on several factors, including the desired substitution pattern on the aziridine ring, the availability of starting materials, and the requirement for stereochemical control. The protocols outlined in this document provide a starting point for researchers to access this important class of molecules for applications in organic synthesis and drug discovery.

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